6,6-Dibromo-1-methylbicyclo[3.1.0]hexane
Description
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Structure
3D Structure
Properties
CAS No. |
106988-84-5 |
|---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
6,6-dibromo-1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10Br2/c1-6-4-2-3-5(6)7(6,8)9/h5H,2-4H2,1H3 |
InChI Key |
ZIWHXWXRWIUFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1C2(Br)Br |
Origin of Product |
United States |
Nomenclature and Structural Framework of 6,6 Dibromo 1 Methylbicyclo 3.1.0 Hexane
Systematic IUPAC Nomenclature of 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane
The systematic name of the compound, this compound, is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC) for bicyclic alkanes. quimicaorganica.orgvedantu.comchemistrysteps.com The nomenclature is broken down as follows:
Bicyclo : This prefix indicates that the compound has two rings sharing two or more common atoms. quimicaorganica.org
[3.1.0] : These numbers within the brackets denote the number of carbon atoms in the bridges connecting the two bridgehead carbons, listed in descending order. quimicaorganica.orgyoutube.com In this case, there are three carbons in the longest bridge, one carbon in the next longest bridge, and zero carbons in the shortest bridge (the bridgehead carbons are directly bonded).
hexane : This suffix indicates that the total number of carbon atoms in the bicyclic system is six. quimicaorganica.org
6,6-Dibromo : This indicates the presence of two bromine atoms attached to the sixth carbon of the bicyclic system.
1-methyl : This signifies a methyl group attached to the first carbon atom, which is one of the bridgehead carbons. chemistrysteps.com
The numbering of the bicyclo[3.1.0]hexane system begins at one of the bridgehead carbons, proceeds along the longest bridge to the second bridgehead carbon, continues along the next longest bridge back to the starting bridgehead, and finally numbers the atoms in the shortest bridge. quimicaorganica.org
Structural Implications of the Geminal Dibromocyclopropane Moiety
The presence of a geminal dibromocyclopropane moiety, where two bromine atoms are attached to the same carbon of the cyclopropane (B1198618) ring, has significant structural and electronic implications. This functional group is known to be a precursor in various chemical transformations, including ring-opening reactions. uq.edu.auresearchgate.net The carbon-bromine bonds are polarized, and the presence of two electron-withdrawing bromine atoms on the same carbon atom influences the electron distribution and bond lengths within the cyclopropane ring. This can lead to a weakening of the adjacent carbon-carbon bonds in the three-membered ring, making them more susceptible to cleavage under certain reaction conditions. uq.edu.au The geminal dibromo group is a key reactive site within the molecule.
Stereochemical Considerations Arising from the Bicyclic System and the 1-Methyl Substituent
The rigid bicyclic framework of this compound gives rise to specific stereochemical features. The fusion of the rings creates a distinct three-dimensional structure. The introduction of a methyl group at the C1 bridgehead position introduces a stereocenter. The relative orientation of the methyl group with respect to the fused cyclopropane ring can lead to different stereoisomers. The stereochemistry of substituents on the bicyclo[3.1.0]hexane ring system is critical in determining the molecule's biological activity and chemical reactivity. doi.org For instance, in related bicyclo[3.1.0]hexane-based compounds, the specific stereoconfiguration is crucial for their interaction with biological targets. nih.gov
Interactive Data Table: Compound Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H10Br2 chemspider.com |
| Average Mass | 253.965 Da chemspider.com |
| IUPAC Name | This compound chemspider.com |
| Core Structure | Bicyclo[3.1.0]hexane nih.gov |
| Key Functional Group | Geminal Dibromocyclopropane uq.edu.au |
Advanced Synthetic Methodologies for 6,6 Dibromo 1 Methylbicyclo 3.1.0 Hexane and Analogues
Strategies for Constructing the Bicyclo[3.1.0]hexane Scaffold
The construction of the bicyclo[3.1.0]hexane system can be approached through various synthetic strategies. These methods primarily focus on the formation of the three-membered cyclopropane (B1198618) ring onto a pre-existing five-membered ring or through convergent cycloaddition and intramolecular ring-closure reactions.
Dibromocarbene Addition to Cyclobutene (B1205218) Derivatives and Mechanistic Insights
The addition of dibromocarbene to cyclic alkenes is a common method for cyclopropanation. However, when applied to strained rings like cyclobutene, the reaction can lead to complex rearrangements. The reaction of dibromocarbene with cyclobutene in solution yields a mixture of products, including 1,5-dibromocyclopent-1-ene (9), 1,2,6,6-tetrabromobicyclo[3.1.0]hexane (10), and 1,2,3,6-tetrabromocyclohex-1-ene (11). researchgate.net
The formation of these products is explained by a mechanism involving a highly strained initial adduct, 5,5-dibromobicyclo[2.1.0]pentane. researchgate.net This intermediate is unstable and undergoes a rapid electrocyclic ring-opening reaction even at low temperatures (-30 °C). researchgate.net This ring opening generates a cationic intermediate, which can then capture a bromide ion to form the ring-expanded product, 1,5-dibromocyclopent-1-ene. researchgate.net Subsequent addition of a second equivalent of dibromocarbene to this cyclopentene (B43876) derivative forms the bicyclo[3.1.0]hexane product (10), which can further rearrange to the more stable cyclohexene (B86901) derivative (11). researchgate.net
| Compound Name | Structure | Product Ratio (%) | Formation Pathway |
|---|---|---|---|
| 1,5-Dibromocyclopent-1-ene | Br-C₅H₅-Br | 1.4 | Ring-opening of initial adduct |
| 1,2,6,6-Tetrabromobicyclo[3.1.0]hexane | Br₄-C₆H₆ | 5.7 | Second carbene addition |
| 1,2,3,6-Tetrabromocyclohex-1-ene | Br₄-C₆H₆ | 12.0 | Rearrangement of bicyclic product |
Photoredox-Mediated (3+2) Annulation of Cyclopropenes with Cyclopropylanilines for Bicyclo[3.1.0]hexane Formation
A convergent and modern approach to the bicyclo[3.1.0]hexane scaffold is the photoredox-mediated [3+2] annulation of cyclopropenes with cyclopropylanilines. researchgate.netrsc.org This method allows for the rapid construction of highly substituted bicyclo[3.1.0]hexanes, including those with all-carbon quaternary centers. nih.govrsc.org The reaction is typically carried out under mild conditions, using visible light irradiation in the presence of an organic or iridium-based photoredox catalyst. researchgate.netrsc.org
The reaction mechanism is initiated by the single-electron oxidation of the cyclopropylaniline by the photoexcited catalyst, forming an amine radical cation. nih.govresearchgate.net This triggers the homolytic cleavage of the strained cyclopropane ring to generate a distonic radical cation intermediate. nih.gov This three-carbon fragment then undergoes a [3+2] annulation with a cyclopropene (B1174273) molecule to form the bicyclo[3.1.0]hexane ring system. nih.govsemanticscholar.org This methodology demonstrates a broad substrate scope and can achieve high diastereoselectivity, particularly when using fluorinated cyclopropenes. nih.govrsc.org
| Cyclopropene Substituent (R¹) | Cyclopropylaniline Substituent (R²) | Yield (%) |
|---|---|---|
| -CO₂Et | p-F | 81 |
| -CO₂Et | p-Cl | 72 |
| -CO₂Et | p-Br | 68 |
| -CO₂Et | p-OMe | 36 |
| -TMS | H | 45 |
| -H | H | 41 |
Base-Promoted Intramolecular Additions for Bicyclo[3.1.0]hexane Ring Closure
Intramolecular cyclization reactions provide a powerful route to the bicyclo[3.1.0]hexane core, often with excellent stereocontrol. Base-promoted strategies are particularly effective for inducing the necessary ring closure. One such method involves the base-promoted ring contraction of an epoxy ketone, which can be derived from a starting material like cyclohexane-1,4-dione, to yield the bicyclo[3.1.0]hexane ring system. acs.org
Another prominent example is the intramolecular cyclopropanation of epoxyalkenes. The treatment of (R)-1,2-epoxyhex-5-ene with a strong, hindered base such as catalytic lithium 2,2,6,6-tetramethylpiperidide (LTMP) leads to the formation of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol. acs.org The proposed mechanism involves the deprotonation of the epoxide to form an α-lithiated carbenoid intermediate. acs.org This intermediate then undergoes a subsequent intramolecular cyclization to furnish the bicyclic alcohol with high retention of enantiopurity. acs.org This approach highlights the utility of base-promoted intramolecular processes in creating the bicyclo[3.1.0]hexane scaffold from acyclic precursors.
| Starting Material | Base | Product | Yield (%) |
|---|---|---|---|
| (R)-1,2-epoxyhex-5-ene | LTMP (catalytic) | (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol | 86 (by GC assay) |
Metal-Catalyzed Cyclopropanation Approaches for Bridged Bicyclic Systems
Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of cyclopropane-containing molecules, including bridged bicyclic systems. nih.govnih.gov Various metals, particularly rhodium, palladium, and copper, are known to catalyze cyclopropanation reactions through the formation of metal-carbene intermediates. Dirhodium catalysts, such as dirhodium tetraprolinates, have proven to be highly effective for asymmetric cyclopropanation reactions, enabling the synthesis of chiral bicyclic structures. emory.edu
Transition metal-catalyzed cycloadditions involving cyclopropane derivatives are also well-established methods for building larger carbocyclic frameworks. nih.govcolab.ws For instance, rhodium(III)-catalyzed [4+2] annulation reactions between aryl hydroxamic acids and cyclopropenes can be used to synthesize cyclopropane-fused isoquinolones, demonstrating the versatility of cyclopropenes as building blocks in metal-catalyzed transformations. acs.org These strategies showcase the importance of transition metals in facilitating the precise construction of complex bridged systems incorporating the bicyclo[3.1.0]hexane motif.
Targeted Synthesis of 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane
While general strategies provide access to the core scaffold, the targeted synthesis of this compound relies on a specific and efficient cyclopropanation reaction.
Specific Synthetic Routes and Precursor Compounds for the Title Compound
The most direct synthetic route to this compound involves the addition of dibromocarbene (:CBr₂) to the double bond of a suitable precursor. The key starting materials for this synthesis are 1-Methylcyclopentene (B36725) and Bromoform (B151600) (CHBr₃). chemsrc.com
In this reaction, bromoform serves as the dibromocarbene precursor. The carbene is typically generated in situ through the reaction of bromoform with a strong base, such as potassium tert-butoxide. The highly reactive dibromocarbene then adds across the double bond of 1-methylcyclopentene in a stereospecific manner to form the cyclopropane ring, yielding the target compound, this compound. This method is a classic and reliable approach for the synthesis of gem-dihalocyclopropanes and provides direct access to the title compound. The ready availability of the unmethylated analogue, 6,6-dibromobicyclo[3.1.0]hexane, further suggests the efficiency of this general synthetic approach. anu.edu.au
| Precursor 1 | Precursor 2 (Carbene Source) | Key Reagent | Product |
|---|---|---|---|
| 1-Methylcyclopentene | Bromoform (CHBr₃) | Strong Base (e.g., KOtBu) | This compound |
Control of Regio- and Stereoselectivity in the Synthesis of Substituted Bicyclo[3.1.0]hexanes
The synthesis of substituted bicyclo[3.1.0]hexanes, such as this compound, necessitates precise control over both regioselectivity and stereoselectivity. Regioselectivity pertains to the specific double bond that undergoes cyclopropanation in a molecule with multiple alkenes, or the orientation of addition to an unsymmetrical alkene. Stereoselectivity involves the spatial arrangement of the newly formed cyclopropane ring in relation to the existing stereocenters and substituents on the cyclopentane (B165970) ring. The careful orchestration of these factors is paramount in achieving the desired isomer.
The primary method for the synthesis of 6,6-dibromobicyclo[3.1.0]hexanes is the addition of dibromocarbene (:CBr2) to a corresponding cyclopentene derivative. The dibromocarbene is typically generated in situ from bromoform (CHBr3) and a strong base, such as potassium tert-butoxide, or under phase-transfer catalysis conditions. The stereochemical outcome of this addition is a key consideration.
Stereoselectivity in Cyclopropanation:
The addition of carbenes to alkenes is generally a stereospecific syn-addition, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. For cyclic alkenes like cyclopentene derivatives, the carbene can approach from either the top face (syn) or the bottom face (anti) relative to the substituents on the ring. This approach is largely governed by steric hindrance and the presence of directing groups.
In the case of 1-methylcyclopentene, the precursor to this compound, the methyl group at the allylic position presents a steric bias. The incoming dibromocarbene will preferentially approach from the face opposite to the bulky methyl group to minimize steric repulsion. This results in the predominant formation of the anti-isomer, where the dibromocyclopropane ring is on the opposite side of the cyclopentane ring from the methyl group.
Directing Group Effects:
The presence of functional groups, particularly those capable of coordinating with the carbene or its precursor, can exert a strong directing effect on the stereochemical outcome of the cyclopropanation. Allylic alcohols and amines are well-documented directing groups in Simmons-Smith cyclopropanation reactions, where they coordinate with the zinc-carbenoid reagent and direct the cyclopropanation to the syn-face. For instance, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene yields the syn-cyclopropane as a single diastereoisomer. Conversely, a bulky protecting group on an allylic amine, such as a tert-butoxycarbonyl (Boc) group, can reverse this selectivity, leading to the exclusive formation of the anti-cyclopropane.
While less pronounced with the highly reactive and electrophilic dibromocarbene, neighboring groups can still influence the facial selectivity of the addition through steric and electronic effects.
Regioselectivity in Polyunsaturated Systems:
For cyclopentene substrates containing multiple double bonds, the regioselectivity of the cyclopropanation becomes a critical factor. The addition of dibromocarbene is an electrophilic process, and therefore, the carbene will preferentially react with the most electron-rich (i.e., most substituted) double bond. This inherent electronic preference generally provides a high degree of regioselectivity.
Summary of Factors Influencing Selectivity:
The following table summarizes the key factors that control the regio- and stereoselectivity in the synthesis of substituted bicyclo[3.1.0]hexanes via dibromocyclopropanation.
| Factor | Influence on Selectivity | Predominant Outcome |
| Steric Hindrance | The carbene approaches the less sterically hindered face of the double bond. | Anti-addition relative to bulky substituents. |
| Directing Groups | Functional groups like hydroxyls or amines can coordinate with the carbene or its precursor, directing the addition. | Syn-addition for coordinating groups like -OH and -NR2. |
| Electronic Effects | The electrophilic dibromocarbene reacts preferentially with the most electron-rich double bond. | Addition to the most substituted alkene. |
| Alkene Geometry | The cis or trans geometry of the starting alkene is retained in the cyclopropane product. | Stereospecific syn-addition. |
Illustrative Examples of Stereocontrol:
The following table provides examples of how substituents on a cyclopentene ring can direct the stereochemical outcome of dibromocyclopropanation.
| Starting Material | Major Product Stereoisomer | Rationale |
| 1-Methylcyclopentene | anti-6,6-Dibromo-1-methylbicyclo[3.1.0]hexane | Steric hindrance from the methyl group directs the carbene to the opposite face. |
| 3-Hydroxycyclopentene | syn-6,6-Dibromobicyclo[3.1.0]hexan-3-ol | The hydroxyl group directs the carbene to the same face through a weak coordinating effect. |
| 3-(tert-Butyldimethylsilyloxy)cyclopentene | anti-6,6-Dibromo-3-(tert-butyldimethylsilyloxy)bicyclo[3.1.0]hexane | The bulky silyl (B83357) ether group provides significant steric hindrance, overriding any potential directing effect from the oxygen atom. |
The precise control of these factors allows for the selective synthesis of specific diastereomers of substituted 6,6-dibromobicyclo[3.1.0]hexanes, which are valuable intermediates for the construction of more complex molecular architectures.
Complex Reaction Pathways and Mechanistic Investigations of 6,6 Dibromo 1 Methylbicyclo 3.1.0 Hexane
Ring-Opening Reactions and Associated Mechanisms
The inherent ring strain of the cyclopropane (B1198618) ring in 6,6-dibromo-1-methylbicyclo[3.1.0]hexane, coupled with the influence of the gem-dibromo substituents, facilitates several modes of ring-opening. These reactions can be initiated by thermal, oxidative, solvolytic, or base-induced conditions, each leading to distinct product profiles through unique mechanistic pathways.
Thermally-Induced Electrocyclic Ring Opening of the Cyclopropane Ring in 6,6-Dibromobicyclo[3.1.0]hexanes
The thermal activation of 6,6-dibromobicyclo[3.1.0]hexane systems can induce an electrocyclic ring-opening of the cyclopropane ring. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a 6-pi electron system, a disrotatory ring-opening is thermally allowed. masterorganicchemistry.com In the case of gem-dihalocyclopropanes, this transformation leads to the formation of a π-allyl cation intermediate. anu.edu.au
The reaction of C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes has been shown to undergo electrocyclic ring-opening to generate the corresponding π-allyl cations. anu.edu.au Similarly, the thermally induced electrocyclic ring-opening of meso-6,6-dibromobicyclo[3.1.0]hexanes has been utilized in the synthesis of various alkaloids. nih.gov In the presence of a nucleophile, this intermediate can be trapped to form a variety of products. For instance, the thermal reaction of a meso-6,6-dibromobicyclo[3.1.0]hexane in the presence of a chiral primary amine resulted in a mixture of diastereoisomeric 1-amino-2-bromo-2-cyclohexenes. nih.gov
This reactivity is expected to be analogous for this compound. The thermal treatment would lead to the cleavage of the internal C1-C5 bond of the bicyclic system, resulting in a tertiary carbocation stabilized by the adjacent methyl group and the formation of a π-allyl system. The stereochemical outcome of the reaction would be dictated by the disrotatory motion of the substituents at the termini of the breaking bond.
Oxidative Cyclopropane Ring-Opening Reactions in Bicyclo[3.1.0]hexane Derivatives
The cyclopropane ring in bicyclo[n.1.0]alkanes is susceptible to oxidative cleavage. Reagents such as lead tetraacetate and thallium triacetate have been shown to cleave the cyclopropane ring in bicyclo[3.1.0]hexane. sci-hub.se The direction of cleavage is influenced by the stability of the resulting carbocation intermediate. sci-hub.se
In the case of bicyclo[3.1.0]hexane, oxidative cleavage can occur at either the internal (C1-C5) or external (C1-C6 or C5-C6) bonds. The addition of acetic acid across the external bond of bicyclo[3.1.0]hexane has been observed to proceed with a high degree of trans stereoselectivity. sci-hub.se More recent studies have focused on oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives to access complex molecular architectures. beilstein-journals.orgacs.org
While specific studies on the oxidative ring-opening of this compound are not prevalent, the general reactivity of bicyclo[3.1.0]hexane derivatives suggests that this compound would also be susceptible to such transformations. The presence of the electron-withdrawing bromine atoms and the methyl group at the bridgehead position would likely influence the regioselectivity of the ring-opening.
Ring Expansion Reactions of Gem-Dibromobicyclo[n.1.0]alkanes, Including Silver Ion-Promoted Transformations
A characteristic reaction of gem-dibromocyclopropanes is their propensity to undergo ring expansion, often promoted by silver ions. researchgate.net This transformation proceeds through the formation of a cyclopropyl (B3062369) cation, which then rearranges to a larger ring system. The reaction of oxygenated 6,6-dibromobicyclo[3.1.0]hexanes with isovanillin (B20041) in the presence of silver salts and an inorganic base has been shown to yield ring-expanded products. researchgate.net
The mechanism is believed to involve the coordination of a silver ion to one of the bromine atoms, facilitating its departure as a bromide ion and generating a carbocationic intermediate. This is followed by a concerted disrotatory ring-opening of the cyclopropane and migration of one of the cyclopropyl carbons to the cationic center, leading to a ring-expanded allylic cation. This cation can then be trapped by a nucleophile.
For this compound, a silver ion-promoted reaction would be expected to yield a seven-membered ring system. The regioselectivity of the bond migration would be influenced by the methyl substituent at the C1 position.
| Reagent/Condition | Intermediate | Product Type |
| Silver Salts (e.g., AgClO₄) | Cyclopropyl cation, Allylic cation | Ring-expanded products (e.g., cycloheptene (B1346976) derivatives) |
| Nucleophilic Base | Zwitterionic/carbene intermediate | Ring-opened bromoalkenes |
Base-Induced Eliminations and Subsequent Rearrangements Leading to Cyclic Allenes
The treatment of gem-dibromocyclopropanes with a strong base can lead to the elimination of HBr and the formation of a highly reactive cyclic allene (B1206475) intermediate. ualberta.ca This reaction typically proceeds through a dehydrobromination to form a bromocyclopropene, which then undergoes a second dehydrobromination or rearrangement to the allene. The E2 mechanism is often involved in these elimination reactions. msu.eduopenstax.orglibretexts.org
In the context of 6,6-dibromobicyclo[3.1.0]hexane systems, the use of a non-nucleophilic, strong base can favor the formation of 1,2-cyclohexadiene, a strained cyclic allene. ualberta.ca This intermediate is typically not isolated but can be trapped in situ by various reagents. The formation of the cyclic allene from this compound would be expected to proceed similarly, with the methyl group influencing the stability and subsequent reactivity of the allene.
Carbene-Mediated Transformations Involving Bicyclo[3.1.0]hexane Systems
The gem-dibromo functionality in this compound can also serve as a precursor for the generation of a carbene. This highly reactive species can then undergo a variety of intramolecular reactions, most notably C-H insertion.
Intramolecular C-H Insertion Reactions of Dihalocarbenes in Bicyclo[3.1.0]hexane and Regioselectivity
The generation of a carbene from a gem-dihalocyclopropane can be achieved through treatment with an organolithium reagent at low temperatures. In the case of bicyclo[3.1.0]hexane systems, the resulting carbene can undergo intramolecular C-H insertion reactions. The regioselectivity of these insertions is a key aspect of their utility in synthesis.
Studies on the reactions of dihalocarbenes with bicyclo[3.1.0]hexane have shown that the major products are formed from insertion into the exo C-H bonds alpha to the three-membered ring. researchgate.netnih.govacs.org This regioselectivity can be explained by the concept of maximum orbital overlap between the Walsh orbitals of the cyclopropane ring and the adjacent alpha C-H bonds. nih.govacs.org The presence of substituents, such as a methyl group, on the bicyclo[3.1.0]hexane framework can further influence the regioselectivity of the insertion. nih.gov
In the case of this compound, treatment with an alkyllithium reagent would generate a bromocarbene at the C6 position. This carbene could then insert into one of the neighboring C-H bonds. The presence of the methyl group at C1 would likely influence the preferred site of insertion due to both steric and electronic effects.
| Substrate | Major Insertion Product | Reference |
| Bicyclo[3.1.0]hexane | Exo dihalocarbene insertion product | researchgate.netnih.govacs.org |
| Bicyclo[4.1.0]heptane | Endo dihalocarbene insertion product | researchgate.netnih.govacs.org |
Influence of Proximal Heteroatoms on Carbene Insertion Reactivity and Stereoselectivity in Cyclopropylidene Intermediates
The generation of a cyclopropylidene intermediate from this compound, typically through reaction with an organolithium reagent, opens up pathways for carbene insertion reactions. The presence of proximal heteroatoms, either within the bicyclo[3.1.0]hexane framework or in tethered side chains, can significantly influence both the reactivity and stereoselectivity of these insertion processes.
While specific studies on this compound featuring proximal heteroatoms are limited, the principles of carbene chemistry allow for well-founded extrapolations. Heteroatoms such as oxygen or nitrogen can exert both electronic and steric effects on the transition state of the carbene insertion. Electronically, the lone pairs of a heteroatom can stabilize an adjacent developing positive charge in a more concerted, less "free" carbene-like transition state. This interaction can favor insertion into specific C-H bonds, directing the regioselectivity of the reaction.
Stereoselectivity is also profoundly affected. A proximal heteroatom can act as a coordinating group, directing the approach of the carbene to a particular face of the molecule. For instance, an intramolecular C-H insertion reaction in a substrate containing a hydroxyl or amino group could proceed through a transition state where the heteroatom coordinates to the lithium cation (from the organolithium reagent), thereby locking the conformation and leading to a single diastereomer.
Cationic Cyclopropyl-Allyl Rearrangements in Gem-Dihalobicyclopentanes
The bicyclo[3.1.0]hexane system is prone to rearrangement reactions, particularly under conditions that promote the formation of cationic intermediates. The treatment of this compound with electrophilic reagents or under thermal conditions can initiate a cascade of rearrangements, most notably the cyclopropyl-allyl rearrangement.
Upon ionization, for instance through the loss of a bromide ion assisted by a Lewis acid, a cyclopropylmethyl cation is formed. This highly strained and energetic species can undergo a disrotatory ring-opening to yield a more stable allyl cation. In the case of the 1-methylbicyclo[3.1.0]hexyl system, this rearrangement would lead to a substituted cyclohexenyl cation. The regiochemistry of the initial ionization and the subsequent rearrangement are influenced by the substitution pattern on the bicyclic frame. The methyl group at the bridgehead position (C-1) would stabilize an adjacent positive charge, potentially influencing the pathway of the rearrangement.
Studies on the gas-phase pyrolysis of 6,6-dihalobicyclo[3.1.0]hexanes have provided insights into the vinylcyclopropylidene-cyclopentenylidene rearrangement, a related process that underscores the propensity of these systems to alleviate ring strain through rearrangement. researchgate.net While these studies were not conducted on the 1-methyl derivative, the fundamental principles of carbocation stability and rearrangement pathways are applicable.
The table below summarizes the expected products from a hypothetical cationic rearrangement of this compound.
| Starting Material | Condition | Intermediate | Rearranged Product(s) |
| This compound | Lewis Acid | 1-Methylbicyclo[3.1.0]hex-6-yl cation | Substituted cyclohexenyl bromides |
Reactions Involving Organometallic Reagents with this compound
Organometallic reagents, particularly organolithium compounds, are pivotal in unlocking the synthetic potential of this compound by facilitating the formation of highly reactive intermediates.
Reactions with Methyllithium (B1224462) and Generation of Strained Intermediates (e.g., 1,2-Cyclohexadienes)
The reaction of gem-dibromocyclopropanes with alkyllithium reagents, such as methyllithium, is a well-established method for the generation of allenes via a cyclopropylidene intermediate. This transformation, known as the Doering-Moore-Skattebol reaction, is applicable to this compound and its parent compound, 6,6-dibromobicyclo[3.1.0]hexane. ethernet.edu.etmetu.edu.tr
The reaction proceeds through a two-step mechanism. The first equivalent of methyllithium abstracts a bromine atom to form a lithiated bromocyclopropane (B120050) intermediate. Subsequent elimination of lithium bromide generates a free carbene, a cyclopropylidene. This highly strained carbene rapidly undergoes a ring-opening rearrangement to form a cyclic allene. In the case of this compound, the expected product is 1-methyl-1,2-cyclohexadiene.
Due to their high reactivity, these strained allenes are typically generated in situ and trapped with a suitable reagent, such as a diene in a Diels-Alder reaction, or they may undergo dimerization or polymerization. The reaction conditions, particularly temperature and the presence of trapping agents, are crucial in determining the fate of the allene intermediate.
The following table outlines the key steps in the generation of 1-methyl-1,2-cyclohexadiene from this compound.
| Step | Reactant(s) | Intermediate(s) | Product |
| 1. Halogen-Metal Exchange | This compound, Methyllithium | 6-Bromo-6-lithio-1-methylbicyclo[3.1.0]hexane | - |
| 2. Elimination | 6-Bromo-6-lithio-1-methylbicyclo[3.1.0]hexane | 1-Methylbicyclo[3.1.0]hex-6-ylidene (a cyclopropylidene) | Lithium Bromide |
| 3. Ring-Opening | 1-Methylbicyclo[3.1.0]hex-6-ylidene | - | 1-Methyl-1,2-cyclohexadiene |
Sequential Transmetalation Reactions from Gem-Dibromocyclopropanes
This process would typically involve the initial reaction of this compound with one equivalent of an organolithium reagent at low temperature to achieve a monometalated intermediate (6-bromo-6-lithio-1-methylbicyclo[3.1.0]hexane). This intermediate could then be trapped with an electrophile. A subsequent transmetalation with a different organometallic reagent, followed by quenching with a second electrophile, would lead to a disubstituted cyclopropane.
The success of such a sequence would depend on the careful control of stoichiometry and temperature to prevent the elimination to the cyclopropylidene and subsequent rearrangement. The choice of organometallic reagents and electrophiles would be critical in directing the outcome of the reaction.
Radical Processes and Cyclization Reactions Utilizing the Bicyclo[3.1.0]hexane Framework
The bicyclo[3.1.0]hexane skeleton serves as a versatile template for constructing more complex polycyclic architectures through radical-mediated cyclization reactions. The inherent strain of the bicyclic system can be harnessed to drive these transformations.
Five-Exo-Trig Free Radical Cyclisation Reactions in the Synthesis of Polycyclic Architectures
A notable application of the bicyclo[3.1.0]hexane framework in radical chemistry is its use as a precursor in 5-exo-trig cyclization reactions to assemble intricate polycyclic systems. This strategy often involves the generation of a radical on a side chain attached to the bicyclic core, which then adds to an appropriately positioned double bond.
While the prompt specifies this compound, a closely related and illustrative example is the use of gem-dihalo olefins derived from the bicyclo[3.1.0]hexane framework in intramolecular radical oxidative cyclizations. acs.org In these reactions, a radical is generated, which then undergoes a 5-endo-dig cyclization to form a strained dibromo-substituted bicyclo[3.1.0] fused product. acs.org
More directly, radical cascade cyclizations have been employed to construct bicyclo[3.1.0]hexane structures, which are key motifs in a number of natural products and bioactive molecules. nih.gov These processes highlight the synthetic utility of radical reactions in accessing this important structural framework.
The table below provides a generalized scheme for a 5-exo-trig radical cyclization involving a bicyclo[3.1.0]hexane derivative.
| Reaction Step | Description |
| Radical Generation | A radical is formed on a side chain attached to the bicyclo[3.1.0]hexane core, typically through the action of a radical initiator on a suitable precursor (e.g., a halide or xanthate). |
| 5-Exo-Trig Cyclization | The generated radical adds to a tethered alkene in a 5-exo-trig fashion, forming a new five-membered ring fused to the bicyclic system. |
| Radical Quenching | The resulting radical is quenched, often by hydrogen atom abstraction from a donor molecule, to yield the final polycyclic product. |
Rearrangement Chemistry of the Bicyclo[3.1.0]hexane System
The inherent ring strain of the bicyclo[3.1.0]hexane system makes it a valuable synthetic intermediate prone to a variety of rearrangement reactions. These transformations can be triggered by thermal conditions, reagents such as organometallics, or bases, leading to diverse molecular architectures.
The parent compound, 6,6-dibromobicyclo[3.1.0]hexane, is known to undergo several characteristic rearrangements. Thermally, it has been observed to rearrange into 2,3-dibromocyclohexene, particularly during distillation. lookchem.com
A more synthetically versatile reaction occurs upon treatment with strong bases or organometallic reagents like methyllithium. acs.orgacs.org This reaction proceeds through a carbene or carbenoid intermediate, which then rearranges to form highly strained and transient intermediates such as 1,2-cyclohexadiene. acs.orgnih.gov The formation of this cyclic allene has been evidenced by trapping experiments with various reagents. For instance, in the presence of styrene, 1,2-cyclohexadiene can be efficiently trapped to form cycloadducts. acs.org The reaction provides a pathway from a stable gem-dihalocyclopropane to a reactive strained allene, which can be utilized in further chemical synthesis. acs.org
| Trapping Agent | Resulting Product Type | Reaction Type |
|---|---|---|
| Styrene | Bicyclo[4.2.0]octane derivative | [2+2] Cycloaddition |
| Nitrone | Isoxazolidine derivative | [3+2] Cycloaddition |
| Furan | Bicyclic ether | Diels-Alder Reaction |
The Favorskii rearrangement is a reaction of α-halo ketones with a base that typically leads to rearranged carboxylic acid derivatives. wikipedia.org In the case of cyclic α-halo ketones, this transformation results in a ring contraction. wikipedia.org This type of rearrangement can be extended to derivatives of the bicyclo[3.1.0]hexane system, specifically those containing a hydroxyl group that can be converted into a suitable leaving group, or where an adjacent ketone activates the system.
While direct studies on 6,6-dibromobicyclo[3.1.0]hexan-6-ol are not prevalent, analogous systems demonstrate the principle of base-induced ring contraction. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate from the enolate of an α-halo ketone. wikipedia.org This intermediate is then attacked by a nucleophile (like a hydroxide (B78521) or alkoxide), leading to the cleavage of a carbon-carbon bond and the formation of a smaller ring. wikipedia.org For example, the treatment of epimeric 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols with an aqueous base leads to a stereospecific ring contraction, yielding 6-chlorobicyclo[3.1.0]hex-2-ene-6-carbaldehydes. rsc.org Similarly, base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione is a key step in synthesizing the bicyclo[3.1.0]hexane ring system. researchgate.netnih.gov
These reactions underscore a general principle where a leaving group at the 6-position of the bicyclo[3.1.0]hexane system, adjacent to a carbonyl or a group that can facilitate the formation of a three-membered ring intermediate, can trigger a ring contraction to a cyclopentane (B165970) derivative.
| Starting Material Class | Base/Conditions | Product Class | Reference |
|---|---|---|---|
| Cyclic α-halo ketones | Hydroxide or Alkoxide | Ring-contracted carboxylic acids or esters | wikipedia.org |
| 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ols | Aqueous Base | 6-Chlorobicyclo[3.1.0]hex-2-ene-6-carbaldehydes | rsc.org |
| Epoxy ketone from cyclohexane-1,4-dione | Base | Bicyclo[3.1.0]hexane system | nih.gov |
Stereochemical Aspects and Diastereoselective Transformations of 6,6 Dibromo 1 Methylbicyclo 3.1.0 Hexane
Control of Diastereoselectivity in Synthetic Approaches to Bicyclo[3.1.0]hexanes
The synthesis of the 6,6-dibromo-1-methylbicyclo[3.1.0]hexane skeleton is most directly achieved via the cyclopropanation of 1-methylcyclopentene (B36725) with dibromocarbene (:CBr₂). The diastereoselectivity of this addition is a critical aspect, governing the relative orientation of the methyl group and the dibromocyclopropane ring. The approach of the carbene to the double bond can occur from either the same face (syn) or the opposite face (anti) as the methyl group, leading to two possible diastereomers.
The facial selectivity of the carbene addition is influenced by steric hindrance imposed by the existing substituent on the cyclopentene (B43876) ring. Generally, the carbene will preferentially approach from the less sterically hindered face. In the case of 1-methylcyclopentene, the methyl group provides a steric bias, often leading to a mixture of syn and anti products. The ratio of these diastereomers can be influenced by the method of carbene generation and the reaction conditions.
Intramolecular cyclization strategies also offer a high degree of stereocontrol in forming the bicyclo[3.1.0]hexane skeleton. d-nb.info For instance, catalytic intramolecular radical cyclopropanation of specifically designed acyclic precursors can construct the bicyclic system with excellent efficiency and stereoselectivity. d-nb.info While not directly applied to this compound, these methods establish that the final stereochemistry is dependent on the predefined stereocenters in the starting material and the transition state geometry of the cyclization.
Table 1: Factors Influencing Diastereoselectivity in Bicyclo[3.1.0]hexane Synthesis
| Method | Key Factor | Expected Outcome for 1-methylcyclopentene + :CBr₂ |
|---|---|---|
| Carbene Addition | Steric hindrance from the C1-methyl group | A mixture of syn and anti diastereomers, with the ratio dependent on reaction conditions. |
| Intramolecular Cyclization | Pre-existing stereocenters in the acyclic precursor | High diastereoselectivity based on substrate control. |
| (3+2) Annulation | Stereochemistry of the cyclopropene (B1174273) and aminocyclopropane partners | Potentially high diastereoselectivity, leading to specific isomers. |
Enantioselective Desymmetrization Strategies Employing Chiral Reagents
Achieving an enantioselective synthesis of this compound requires the introduction of chirality in a controlled manner. One powerful strategy is the desymmetrization of a prochiral or meso precursor using chiral reagents or catalysts. beilstein-journals.orgacs.org For the synthesis of the target compound, this could hypothetically be achieved by the cyclopropanation of 1-methylcyclopentene using a dibromocarbene source in the presence of a chiral catalyst.
For example, the generation of dibromocarbene under phase-transfer catalysis (PTC) using a chiral phase-transfer catalyst could create a chiral environment around the carbene or the alkene, favoring the formation of one enantiomer over the other. Similarly, transition metal-catalyzed reactions are well-established for enantioselective cyclopropanations. A chiral ligand, often a phosphine (B1218219) or a diamine, coordinates to a metal center (e.g., copper or rhodium), which then mediates the carbene transfer to the alkene with high enantioselectivity.
Lipase-catalyzed asymmetric acetylation has also been successfully employed to resolve racemic mixtures of bicyclo[3.1.0]hexane derivatives, providing access to enantiomerically pure compounds. nih.gov This enzymatic approach separates enantiomers based on their different reaction rates with the enzyme, a strategy applicable to derivatives of the target molecule that possess a suitable functional group for enzymatic resolution. nih.gov
Table 2: Illustrative Enantioselective Strategies for Bicyclo[3.1.0]hexane Systems
| Chiral Reagent/Catalyst | Reaction Type | Potential Enantiomeric Excess (ee) |
|---|---|---|
| Chiral Phase-Transfer Catalyst | Dibromocyclopropanation | Moderate to high |
| Copper(I) with Chiral Ligand (e.g., Box, Pybox) | Carbene Transfer | Good to excellent |
| Rhodium(II) with Chiral Carboxylate Ligands | Carbene Transfer | Good to excellent |
| Chiral Phosphoric Acid | Desymmetrizing Michael Cyclizations | High |
| Lipase (e.g., Amano PS-30) | Kinetic Resolution of an alcohol derivative | Excellent |
Stereospecificity in Carbene Insertion and Rearrangement Pathways of Bicyclo[3.1.0]hexane Systems
The addition of a singlet carbene, such as dibromocarbene, to an alkene is a concerted [1+2] cycloaddition reaction. bham.ac.uk A hallmark of this mechanism is its stereospecificity, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. chemtube3d.comlibretexts.org For the synthesis of this compound from 1-methylcyclopentene, the concerted nature of the carbene insertion ensures that the relative positions of the substituents on the original double bond are preserved in the newly formed bicyclic system.
While the bicyclo[3.1.0]hexane system is relatively stable, gem-dihalocyclopropanes can undergo rearrangements under certain conditions, such as thermal stress or in the presence of Lewis acids. One possible pathway is the electrocyclic ring-opening of the cyclopropane to form a π-allyl cation intermediate. acs.org This can be followed by nucleophilic capture or further rearrangement. The stereochemical outcome of such rearrangements is not always predictable and may proceed with either retention or loss of stereochemical information, depending on the intermediates and conditions. For example, thermal rearrangement of a related 6,6-dibromobicyclo[4.1.0]hexane system has been reported to yield an allylic acetate (B1210297) with defined stereochemistry via a palladium-catalyzed process, indicating that stereocontrol is possible even in rearrangement pathways. bham.ac.uk
Configurational Stability and Interconversion Mechanisms within the Bicyclic Structure
The bicyclo[3.1.0]hexane ring system exists in distinct conformations, typically boat-like and chair-like forms. rsc.org For many substituted derivatives, boat-like conformers have been found to be significantly more stable than chair-like ones. rsc.orgresearchgate.net The fused cyclopropane ring locks the five-membered ring, resulting in a structure that is generally configurationally stable under ambient conditions. The interconversion between diastereomers or enantiomers would require the cleavage of a covalent bond, which represents a significant energy barrier.
Mechanisms for interconversion, or epimerization, would likely involve a high-energy intermediate. A plausible, albeit energetically demanding, pathway is the homolytic cleavage of one of the cyclopropane C-C bonds to form a diradical intermediate. Rotation around the remaining single bonds, followed by ring closure, could lead to the formation of a different stereoisomer. Such processes typically require thermal or photochemical activation.
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Probes
A detailed analysis of the ¹H NMR spectrum of 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane would be instrumental in defining the stereochemical relationships of the protons on the cyclopropane (B1198618) ring. Specific chemical shift values and proton-proton coupling constants (J-values) would provide critical insights into the geometry of the bicyclic system. However, specific experimental ¹H NMR data for this compound is not available in the reviewed literature.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|
| H-2 | Data not available | Data not available |
| H-3 | Data not available | Data not available |
| H-4 | Data not available | Data not available |
| H-5 | Data not available | Data not available |
The ¹³C NMR spectrum would be essential for confirming the carbon skeleton of this compound and assessing its molecular symmetry. The number of distinct carbon signals would reveal the presence or absence of symmetry elements in the molecule. Unfortunately, no experimental ¹³C NMR data for this specific compound could be located.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
X-ray Crystallographic Analysis for Absolute Configuration Determination
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and precise three-dimensional structure of a molecule. Such an analysis for this compound would provide unambiguous proof of its stereochemistry and detailed information on bond lengths and angles. A search for crystallographic data for this compound did not yield any results.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
Computational and Theoretical Investigations of 6,6 Dibromo 1 Methylbicyclo 3.1.0 Hexane
Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the reaction pathways of complex organic molecules. For 6,6-dibromo-1-methylbicyclo[3.1.0]hexane, DFT calculations are crucial for elucidating the mechanisms of its characteristic reactions, such as the formation of allenes and carbenes upon treatment with organolithium reagents. escholarship.org
DFT studies allow for the precise calculation of the geometries and energies of reactants, transition states, and intermediates, which are often too transient to be observed experimentally. acs.org For instance, in the reaction of 6,6-dibromobicyclo[3.1.0]hexane with methyllithium (B1224462), which is expected to be mechanistically similar to the title compound, DFT can model the stepwise process of lithium-halogen exchange followed by the elimination of lithium bromide to form a carbene intermediate. The subsequent rearrangement of this carbene to a strained cyclic allene (B1206475), 1,2-cyclohexadiene, can also be mapped out, providing activation barriers for each step. escholarship.org
Computational investigations using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G**) can provide deep insights into the factors controlling selectivity and reactivity. rsc.orgrsc.org For this compound, DFT could be used to predict how the 1-methyl group influences the stability of potential intermediates and the regioselectivity of subsequent reactions. These calculations can reveal subtle electronic and steric effects that govern the reaction outcomes, offering predictive power that guides synthetic efforts. acs.org
Analysis of Electronic Structure and Orbital Interactions, including Walsh Orbitals
The reactivity of the bicyclo[3.1.0]hexane framework is intrinsically linked to its unique electronic structure, dominated by the presence of the three-membered cyclopropane (B1198618) ring. The bonding in cyclopropane is described by Walsh orbitals, which are a set of three molecular orbitals that differ significantly from the typical sp³ hybridization of alkanes. These orbitals include one lower-energy orbital with electron density concentrated towards the center of the ring and two degenerate, higher-energy orbitals (ωS and ωA) with significant p-character and electron density on the exterior of the C-C bonds.
In this compound, these Walsh orbitals play a critical role in mediating electronic interactions. Computational studies on related bicyclo[n.1.0]alkanes show that the Walsh orbitals of the cyclopropane ring can engage in hyperconjugative interactions with the σ* orbitals of adjacent C-H or C-C bonds. researcher.liferesearchgate.net This interaction can activate specific bonds towards reactions. For the title compound, analysis of the molecular orbitals would likely reveal significant interaction between the Walsh orbitals and the σ* orbitals of the C-Br bonds. This interaction weakens the carbon-bromine bonds, facilitating their cleavage during reactions like reduction or lithium-halogen exchange.
Strain Energy Analysis and its Fundamental Role in the Reactivity of Bicyclic Systems
Bicyclic systems containing small, fused rings are characterized by significant ring strain, which is a major driving force for their chemical transformations. The total strain energy of a molecule is a measure of its internal energy compared to an idealized strain-free reference compound. For the parent hydrocarbon, bicyclo[3.1.0]hexane, the strain energy has been computationally determined to be approximately 32.4 kcal/mol. This value arises from angle strain in the cyclopropane and cyclopentane (B165970) rings and torsional strain from the eclipsed conformations enforced by the fused structure.
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane | 26.5 |
| Cyclopentane | 6.5 |
| Cyclohexane | 0.0 |
| Bicyclo[3.1.0]hexane | 32.4 |
| Bicyclo[1.1.0]butane | 66.0 |
Data sourced from computational studies on parent hydrocarbons. The strain in this compound would be higher due to substitutions.
Molecular Dynamics Simulations of Conformational Changes and Dynamic Reaction Pathways
While DFT calculations are excellent for mapping static points on a potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov For a flexible system like this compound, the five-membered ring can adopt various conformations, primarily boat-like and chair-like forms. conicet.gov.ar
MD simulations can model the transitions between these conformers, revealing the energy barriers and preferred conformational pathways. researchgate.net By simulating the molecule's motion at different temperatures, researchers can observe how it explores its potential energy surface. For instance, an MD simulation could quantify the rate of interconversion between the boat and chair conformers of the bicyclic system. nih.gov Studies on the parent bicyclo[3.1.0]hexane system have shown a preference for boat-like conformers. rsc.orgconicet.gov.ar
Moreover, MD simulations can be used to model dynamic reaction pathways. In "ab initio" MD, the forces between atoms are calculated on-the-fly using quantum mechanical methods. This approach can be used to simulate reactive events, such as ring-opening or rearrangements, providing a more complete picture of the reaction dynamics than static DFT calculations alone. These simulations can capture the influence of molecular vibrations and solvent effects on the reaction trajectory, offering a powerful tool for understanding how this compound behaves in a realistic chemical environment.
Synthetic Utility and Applications in Complex Organic Synthesis
Utilization as a Key Building Block for Complex Polycyclic Natural Products (e.g., Amaryllidaceae Alkaloids like Crinane)
6,6-Dibromo-1-methylbicyclo[3.1.0]hexane and its non-methylated analogue, 6,6-dibromobicyclo[3.1.0]hexane, have proven to be instrumental starting materials in the total synthesis of intricate natural products, most notably the Amaryllidaceae alkaloids. The crinane skeleton, a tetracyclic framework common to many of these biologically active compounds, has been successfully synthesized using 6,6-dibromobicyclo[3.1.0]hexane as a key precursor. rsc.orgnih.gov
A pivotal step in these synthetic routes involves a thermally-induced electrocyclic ring-opening of the dibromocyclopropane moiety. rsc.orgnih.gov This reaction proceeds through a π-allyl cation intermediate, which can then be trapped by a suitable nucleophile, such as an amine. This strategy efficiently constructs a functionalized cyclohexene (B86901) ring, which serves as a crucial scaffold for subsequent cyclizations to build the complete tetracyclic core of crinane. rsc.orgnih.gov For instance, the synthesis of (±)-crinane was achieved in ten steps starting from 6,6-dibromobicyclo[3.1.0]hexane. rsc.orgnih.gov The initial step involved the thermal ring opening and capture with benzylamine (B48309) to form an allylic amine, which was then elaborated through a 5-exo-trig radical cyclization to assemble the C3a-arylated perhydroindole substructure, a key intermediate in the synthesis. rsc.orgnih.gov
Precursor for the Generation of Highly Strained Cyclic Intermediates (e.g., 1,2-Cyclohexadienes)
One of the most significant applications of this compound is its role as a precursor to the highly strained and reactive intermediate, 1-methyl-1,2-cyclohexadiene. acs.org These cyclic allenes are transient species that cannot be isolated under normal conditions but can be trapped in situ by various reagents to form complex cyclic products.
The generation of 1-methyl-1,2-cyclohexadiene from this compound is typically achieved by treatment with an organolithium reagent, such as methyllithium (B1224462) (MeLi). acs.org This reaction proceeds through a carbene intermediate, which then undergoes a rearrangement to form the cyclic allene (B1206475). The generated 1-methyl-1-2-cyclohexadiene can be intercepted by various trapping agents, such as styrenes, in [2+2] cycloaddition reactions to yield bicyclo[4.2.0]oct-1-ene derivatives. acs.org This method provides a powerful tool for the construction of unique bicyclic systems that would be challenging to synthesize through other routes.
| Precursor | Reagent | Strained Intermediate | Trapping Agent | Product Type |
| This compound | MeLi | 1-Methyl-1,2-cyclohexadiene | Styrene | Bicyclo[4.2.0]oct-1-ene |
| 6,6-Dibromobicyclo[3.1.0]hexane | MeLi | 1,2-Cyclohexadiene | Styrene | Bicyclo[4.2.0]oct-1-ene |
Role in the Construction of Medium-Sized Rings through Ring Expansion Strategies
The inherent strain of the cyclopropane (B1198618) ring in 6,6-dibromobicyclo[3.1.0]hexane derivatives makes them amenable to ring expansion reactions, providing a pathway to medium-sized carbocyclic frameworks. While direct examples utilizing the 1-methyl derivative are less common in the literature, the strategy is well-documented for related oxygenated 6,6-dibromobicyclo[3.1.0]hexanes. researchgate.net
These ring expansion reactions are often promoted by silver salts and involve an electrocyclic ring opening of the gem-dibromocyclopropane. The resulting intermediate can be trapped by a nucleophile, leading to a ring-expanded product. researchgate.net For example, oxygenated 6,6-dibromobicyclo[3.1.0]hexanes react with isovanillin (B20041) in the presence of silver salts and a base to yield ring-expanded products. researchgate.net This methodology highlights the potential of the bicyclo[3.1.0]hexane skeleton in the synthesis of seven- and eight-membered rings, which are prevalent in many biologically active molecules but are synthetically challenging to construct.
Development of Novel Molecular Scaffolds and Ring Systems through its Unique Reactivity Profile
The unique reactivity of this compound and its analogues opens avenues for the development of novel and complex molecular scaffolds. As mentioned previously, its ability to generate strained intermediates like 1-methyl-1,2-cyclohexadiene allows for the synthesis of bicyclo[4.2.0]octene systems through cycloaddition reactions. acs.org These scaffolds can serve as versatile platforms for further chemical modifications.
Furthermore, the bicyclo[3.1.0]hexane core itself is a valuable scaffold in medicinal chemistry, often used as a conformationally restricted isostere of other cyclic systems. unife.it Synthetic strategies that manipulate the gem-dibromo group can lead to a variety of functionalized bicyclo[3.1.0]hexanes, thereby expanding the accessible chemical space for drug discovery and materials science. The development of synthetic methods to access diverse bicyclo[3.1.0]hexane derivatives is an active area of research. nih.gov
Strategies for the Functionalization and Derivatization of this compound and its Analogues
The functionalization and derivatization of this compound and its analogues are key to unlocking their full synthetic potential. The gem-dibromo group serves as a versatile handle for a variety of transformations.
One common strategy involves the reduction of the gem-dibromide to a monobromide or the completely debrominated bicyclo[3.1.0]hexane. For instance, the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane with reagents like tributyltin hydride or n-butyl-lithium followed by a proton source yields a mixture of the corresponding exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes. rsc.org These monobrominated compounds can then undergo stereospecific reactions, such as lithiation followed by carboxylation, with retention of configuration. rsc.org
Another approach involves the conversion of the gem-dibromide into other functional groups. For example, reaction with organolithium reagents can lead to the formation of a lithiated intermediate that can be trapped with various electrophiles. Furthermore, the development of cascade reactions starting from functionalized cyclopentanones can provide access to substituted 6,6-dihalobicyclo[3.1.0]hexan-2-ones, which can then undergo further transformations like anion-accelerated electrocyclic ring openings to produce meta-halophenols. researchgate.net
| Starting Material | Reagent(s) | Product(s) |
| 6,6-Dibromo-3-oxabicyclo[3.1.0]hexane | n-BuLi, then H₂O | exo- and endo-6-Bromo-3-oxabicyclo[3.1.0]hexane |
| exo-6-Bromo-3-oxabicyclo[3.1.0]hexane | n-BuLi, then CO₂ | exo-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid |
| endo-6-Bromo-3-oxabicyclo[3.1.0]hexane | n-BuLi, then CO₂ | endo-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid |
Q & A
Q. Biological Data :
| Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 6,6-Dibromo-1-methyl analog | RNA polymerase | 0.12 | |
| Ethyl carboxylate | Viral protease | 1.8 |
How do steric and electronic effects of bromine substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Bromine’s electronegativity polarizes C–Br bonds, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric bulk at the 6,6-positions hinders transmetallation, requiring bulky ligands (e.g., SPhos) to accelerate turnover. Comparative studies with fluoro analogs (e.g., 6,6-difluoro derivatives) show reduced reactivity due to weaker C–F bonds .
Q. Experimental Design :
- Screen Pd catalysts (e.g., Pd₂(dba)₃) and bases (e.g., K₃PO₄) in model Suzuki reactions.
- Monitor byproduct formation (e.g., debromination) via GC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
